molecular formula C12H10N2O2 B8766117 p-tolyl pyrazine-2-carboxylate CAS No. 132172-96-4

p-tolyl pyrazine-2-carboxylate

Cat. No.: B8766117
CAS No.: 132172-96-4
M. Wt: 214.22 g/mol
InChI Key: YJPASBYDCPRNPD-UHFFFAOYSA-N
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Description

p-tolyl pyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2 It is a derivative of pyrazinecarboxylic acid, where the carboxylic acid group is esterified with 4-methylphenol (p-cresol)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarboxylic acid, 4-methylphenyl ester typically involves the esterification of pyrazinecarboxylic acid with 4-methylphenol. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired ester.

Industrial Production Methods

Industrial production of pyrazinecarboxylic acid, 4-methylphenyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

p-tolyl pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Pyrazinecarboxylic acid.

    Reduction: 4-methylphenyl alcohol.

    Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

p-tolyl pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazinecarboxylic acid, 4-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. For example, pyrazine derivatives are known to inhibit bacterial growth by interfering with essential metabolic processes . The molecular targets and pathways involved can vary, but they often include key enzymes in bacterial biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic acid: The parent compound, which lacks the ester group.

    2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.

    4-Methylpyrazine: A simpler derivative with a methyl group on the pyrazine ring.

Uniqueness

p-tolyl pyrazine-2-carboxylate is unique due to the presence of both the pyrazine ring and the esterified 4-methylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . The ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

132172-96-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(4-methylphenyl) pyrazine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3

InChI Key

YJPASBYDCPRNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3.5 g (25 mmol) of pyrazinoyl chloride dissolved in methylene chloride (20 mL) and pyridine (2 mL) cooled to 0° C. in a 50 mL round bottom flask was added 4-methyl-phenol (3.2 g, 30 mmol). Upon completion of the reaction and isolation as described above, recrystallization from hexanes yielded 1.51 g (24% yield) of the crystalline title compound; m.p.: 120°-123° C. Elemental Analysis: C12H10N2O2Calcd: C:67.28, H:4.71. Found: C:67.4, H:4.66.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three

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